molecular formula C11H9FN2O2 B2975484 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1242838-97-6

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2975484
CAS No.: 1242838-97-6
M. Wt: 220.203
InChI Key: CAPXWAFUPTXVLK-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.203. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their synthesis methodologies and structural characterization. For instance, a multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution produced a compound with high yield. This compound's molecular structure was confirmed through spectroscopic methods and X-ray crystallography, highlighting its potential for diverse scientific applications (Barakat et al., 2016).

Photochemistry and Luminescence

The photochemical behavior of pyrimidinedione derivatives reveals interesting aspects of their reactivity and potential for application in material science. One study described the transformation of 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione into a highly reactive bicyclic product upon photolysis, showcasing the compound's unusual reactivity and potential for further chemical exploration (Shorunov et al., 2018).

Fluorescence and Tautomer Studies

Fluorescence spectroscopy studies of 5-fluorouracil (FU) derivatives, including those similar to this compound, have provided insights into their electronic structures and reactivity. The fluorescence (FL) spectra of various FU tautomers were recorded, and the results contributed to understanding the excited-state behaviors and intramolecular proton transfer mechanisms of these compounds, which is crucial for designing fluorescent markers and probes in biochemical research (Ostakhov et al., 2019).

Heterocyclic Transformations

The study of heterocyclic transformations involving pyrimidinedione compounds has led to the development of new synthetic methodologies. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions has expanded the toolbox for synthesizing uracil derivatives with potential applications in pharmaceuticals and organic chemistry (Singh et al., 1992).

Molecular Conformations and Crystal Structures

The determination of molecular conformations and crystal structures of fluoropyrimidine derivatives contributes significantly to the understanding of their chemical behavior and potential for drug design. Neutron diffraction studies at various temperatures have provided detailed insights into the bond lengths, angles, and thermal parameters of these compounds, which are essential for rational drug design and material science applications (Mcmullan & Craven, 1989).

Properties

IUPAC Name

1-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-5-10(15)13-11(16)14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPXWAFUPTXVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.